molecular formula C14H21N B8299224 1-Methylamino-2-benzylcyclohexane

1-Methylamino-2-benzylcyclohexane

Cat. No.: B8299224
M. Wt: 203.32 g/mol
InChI Key: ZMODLAIWJUSZCR-UHFFFAOYSA-N
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Description

1-Methylamino-2-benzylcyclohexane (CAS: Not Assigned

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-benzyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C14H21N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3

InChI Key

ZMODLAIWJUSZCR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences and similarities between 1-Methylamino-2-benzylcyclohexane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties (if available) References
1-Methylamino-2-benzylcyclohexane C₁₄H₂₁N 203.34 Amine, benzyl Not reported in evidence N/A
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromoalkyl No boiling point data
1-Methyl-1-phenylcyclohexane C₁₃H₁₈ 174.28 Phenyl, methyl No direct data; likely lower polarity
Methoxmetamine C₁₄H₁₉NO₂ 233.31 Ketone, methylamino, methoxyphenyl Pharmacological activity noted
(2Z)-2-Benzylidenecyclohexan-1-one C₁₃H₁₂O 184.24 Ketone, benzylidene (conjugated enone) Used in synthesis of heterocyclic compounds
Methyl-1-methylcyclohexylmethyl ether C₁₀H₂₀O 156.26 Ether Boiling point: 39–40 °C (30 mm Hg)

Key Findings

Functional Group Impact on Reactivity: The methylamino group in the target compound enhances polarity and hydrogen-bonding capacity compared to bromoalkyl or ether derivatives (e.g., (Bromomethyl)cyclohexane or methylcyclohexyl ethers ). This could increase solubility in polar solvents and reactivity in nucleophilic substitutions.

Pharmacological Potential: Methoxmetamine (C₁₄H₁₉NO₂), a structural analog with a ketone and methoxyphenyl group, demonstrates detectable pharmacological activity . While 1-Methylamino-2-benzylcyclohexane lacks a ketone, its amine and benzyl groups may interact with biological targets, warranting further study.

Physical Property Trends :

  • Ethers like Methyl-1-methylcyclohexylmethyl ether exhibit lower boiling points (39–40 °C at 30 mm Hg ) due to weaker intermolecular forces. In contrast, the target compound’s amine group may elevate boiling points via hydrogen bonding, though experimental data is lacking.
  • Molecular weight correlates with complexity: Methoxmetamine (233.31 g/mol ) and the target compound (203.34 g/mol) are heavier than simpler analogs like 1-methyl-1-phenylcyclohexane (174.28 g/mol ).

Synthetic Applications: Benzylidenecyclohexanones are leveraged in synthesizing heterocyclic compounds , suggesting that 1-Methylamino-2-benzylcyclohexane could serve as a precursor for nitrogen-containing heterocycles.

Q & A

Q. What are the key considerations in designing a synthetic route for 1-Methylamino-2-benzylcyclohexane?

  • Methodological Answer : Synthetic routes for cyclohexane derivatives often involve alkylation, reductive amination, or Grignard reactions. For 1-Methylamino-2-benzylcyclohexane, a plausible pathway includes:

Cyclohexane Core Functionalization : Start with a substituted cyclohexanone or cyclohexene.

Benzyl Group Introduction : Use benzyl bromide in a nucleophilic substitution or Friedel-Crafts alkylation.

Methylamino Addition : Employ reductive amination with methylamine and a reducing agent (e.g., NaBH₃CN) .

  • Critical Factors : Solvent choice (anhydrous conditions for Grignard reactions), inert atmosphere, and temperature control to minimize side reactions. Safety protocols for handling brominated intermediates should align with guidelines in safety data sheets (e.g., proper ventilation, PPE) .
StepReagents/ConditionsPurpose
1Cyclohexanone, benzyl bromide, AlCl₃Introduce benzyl group via electrophilic substitution
2Methylamine, NaBH₃CN, MeOHReductive amination to add methylamino group

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixture) to isolate the product. Hydrochloride salt formation (e.g., HCl gas in diethyl ether) improves crystallinity .
  • Yield Optimization : Adjust stoichiometry (excess methylamine for reductive amination), monitor reaction progress via TLC, and use catalysts like Pd/C for hydrogenation steps .
  • Purity Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methylamino group at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~245.2 for C₁₄H₂₁N).
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) .
TechniqueKey Peaks/DataFunctional Group Confirmation
¹H NMRδ 2.3 (s, 3H, N-CH₃)Methylamino group
¹³C NMRδ 45.2 (N-CH₃)Quaternary carbon environment

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-Methylamino-2-benzylcyclohexane analogs?

  • Methodological Answer : Discrepancies may arise from impurities, assay variability, or structural misinterpretations. Address these by:

Reproducibility Checks : Replicate studies under controlled conditions (e.g., pH, temperature).

Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cell viability assays).

Structural Reanalysis : Compare NMR data with computational predictions (DFT calculations) to confirm stereochemistry .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups) or methylamino groups (e.g., ethylamino derivatives) .
  • Assay Selection : Use target-specific assays (e.g., GPCR binding for CNS activity) and ADMET profiling (e.g., microsomal stability).
  • Data Analysis : Apply multivariate regression to correlate structural features (logP, polar surface area) with activity .

Q. What computational approaches predict interactions between 1-Methylamino-2-benzylcyclohexane and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Train models on analogs’ physicochemical descriptors (e.g., topological polar surface area, H-bond donors) to predict bioavailability .
SoftwareApplicationOutput
AutoDockDockingBinding affinity (ΔG)
GROMACSMD SimulationInteraction stability over 100 ns

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